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Compound of Interest

Compound Name: ML218 hydrochloride

Cat. No.: B2892686 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
ML218 hydrochloride is a potent and selective inhibitor of T-type calcium channels,

specifically targeting Cav3.1, Cav3.2, and Cav3.3 subtypes. These channels play a crucial role

in regulating neuronal excitability, including the generation of burst firing in various neuronal

populations. This document provides detailed application notes and electrophysiology protocols

for characterizing the effects of ML218 hydrochloride on neurons, with a focus on whole-cell

patch-clamp recordings in brain slices.

Data Presentation
Quantitative Effects of ML218 on Neuronal Activity
The following table summarizes the key quantitative data regarding the inhibitory effects of

ML218 on T-type calcium channels and associated neuronal firing properties.
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Parameter Value Cell Type Reference

IC₅₀ (Cav3.2) 310 nM Recombinant [1][2]

IC₅₀ (Cav3.3) 270 nM Recombinant [1][2]

Working

Concentration
3 µM

Subthalamic Nucleus

(STN) Neurons
[3]

T-type Ca²⁺ Current

Inhibition
~45% STN Neurons [3]

Low Threshold Spike

(LTS) Amplitude

Inhibition

>50% STN Neurons [3]

Rebound Burst

Activity Depression
>60% STN Neurons [3]

Experimental Protocols
Rodent Brain Slice Preparation for Electrophysiology
This protocol describes the preparation of acute brain slices from rodents for subsequent

electrophysiological recordings.

Materials:

Anesthesia (e.g., isoflurane or ketamine/xylazine mixture)

Small animal guillotine or surgical scissors

Dissection tools (forceps, scissors, spatula)

Vibrating microtome (vibratome)

Cyanoacrylate glue

Carbogen gas (95% O₂, 5% CO₂)

Ice-cold slicing solution (see composition below)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.protocols.io/view/protocol-for-obtaining-rodent-brain-slices-for-ele-ewov1y7mpvr2/v2
https://www.researchgate.net/publication/364200039_Protocol_for_obtaining_rodent_brain_slices_for_electrophysiological_recordings_or_neuroanatomical_studies_v1
https://www.protocols.io/view/protocol-for-obtaining-rodent-brain-slices-for-ele-ewov1y7mpvr2/v2
https://www.researchgate.net/publication/364200039_Protocol_for_obtaining_rodent_brain_slices_for_electrophysiological_recordings_or_neuroanatomical_studies_v1
https://precisionary.com/a-comprehensive-protocol-guide-to-acute-brain-slices-for-electrophysiology/
https://precisionary.com/a-comprehensive-protocol-guide-to-acute-brain-slices-for-electrophysiology/
https://precisionary.com/a-comprehensive-protocol-guide-to-acute-brain-slices-for-electrophysiology/
https://precisionary.com/a-comprehensive-protocol-guide-to-acute-brain-slices-for-electrophysiology/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2892686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Artificial cerebrospinal fluid (aCSF) (see composition below)

Recovery chamber

Solutions:

Slicing Solution (ice-cold):

Sucrose: 210 mM

KCl: 2.5 mM

NaH₂PO₄: 1.25 mM

NaHCO₃: 26 mM

Glucose: 10 mM

MgCl₂: 7 mM

CaCl₂: 0.5 mM

Continuously bubbled with carbogen gas.

Artificial Cerebrospinal Fluid (aCSF):

NaCl: 124 mM

KCl: 2.5 mM

NaH₂PO₄: 1.25 mM

NaHCO₃: 26 mM

Glucose: 10 mM

MgCl₂: 1 mM

CaCl₂: 2 mM
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Continuously bubbled with carbogen gas.

Procedure:

Anesthetize the rodent according to approved institutional animal care and use committee

(IACUC) protocols.

Once deeply anesthetized, rapidly decapitate the animal.

Quickly dissect the brain and place it in ice-cold, carbogenated slicing solution.

Trim the brain to obtain the desired region of interest (e.g., the subthalamic nucleus).

Glue the trimmed brain block onto the vibratome stage.

Submerge the stage in the ice-cold, carbogenated slicing solution.

Cut coronal or sagittal slices at a desired thickness (e.g., 250-300 µm).

Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at

least 30 minutes.

After the initial recovery period, maintain the slices at room temperature in carbogenated

aCSF until recording.

Whole-Cell Patch-Clamp Electrophysiology
This protocol details the procedures for whole-cell voltage-clamp and current-clamp recordings

to investigate the effects of ML218 hydrochloride.

Materials:

Patch-clamp amplifier and data acquisition system

Microscope with differential interference contrast (DIC) optics

Micromanipulator

Borosilicate glass capillaries for patch pipettes
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Pipette puller

Recording chamber with perfusion system

ML218 hydrochloride stock solution (e.g., 10 mM in DMSO)

Solutions:

External Solution (aCSF): Same as the aCSF for slice recovery.

Internal Solution (for T-type Ca²⁺ current recording):

Cs-Methanesulfonate: 120 mM

HEPES: 10 mM

EGTA: 10 mM

MgCl₂: 2 mM

Na₂-ATP: 4 mM

Na-GTP: 0.3 mM

Adjust pH to 7.3 with CsOH.

Internal Solution (for current-clamp recording):

K-Gluconate: 135 mM

KCl: 5 mM

HEPES: 10 mM

EGTA: 0.5 mM

Mg-ATP: 2 mM

Na-GTP: 0.2 mM
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Na₂-Phosphocreatine: 4 mM

Adjust pH to 7.25 with KOH.

Procedure:

A. Voltage-Clamp Protocol to Measure T-type Ca²⁺ Currents:

Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated

aCSF.

Identify target neurons (e.g., in the STN) using the microscope.

Pull patch pipettes with a resistance of 3-6 MΩ and fill with the Cs-based internal solution.

Approach a neuron and form a gigaohm seal (>1 GΩ).

Rupture the membrane to achieve the whole-cell configuration.

Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to ensure the availability of T-

type calcium channels.

Apply a series of depolarizing voltage steps (e.g., from -80 mV to -20 mV in 10 mV

increments) to elicit T-type currents.

Establish a stable baseline recording of the T-type Ca²⁺ current.

Bath-apply ML218 hydrochloride at the desired concentration (e.g., 3 µM) and record the

current for several minutes to observe the inhibitory effect.[3]

Wash out the drug by perfusing with aCSF to observe any reversal of the effect.

B. Current-Clamp Protocol to Measure Low Threshold Spike (LTS) and Rebound Burst Activity:

Follow steps 1-5 from the voltage-clamp protocol, but use the K-Gluconate-based internal

solution.

Switch to current-clamp mode and record the resting membrane potential.
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To elicit an LTS, inject a hyperpolarizing current pulse (e.g., -100 to -200 pA for 500 ms) to

deinactivate T-type channels, followed by a return to the resting potential. The subsequent

depolarization is the LTS.

To elicit rebound burst firing, inject a hyperpolarizing current pulse followed by a small

depolarizing current pulse (e.g., +20 pA).[3]

Record baseline LTS and rebound burst activity.

Bath-apply ML218 hydrochloride (e.g., 3 µM) and record the changes in LTS amplitude and

the number of spikes in the rebound burst.[3]

Perform a washout to observe potential recovery.

Mandatory Visualizations
Signaling Pathway and Experimental Workflow
Diagrams
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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